molecular formula C20H26N4O4S B11266552 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-6-(tert-butylsulfonyl)pyridazine

3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-6-(tert-butylsulfonyl)pyridazine

Cat. No.: B11266552
M. Wt: 418.5 g/mol
InChI Key: IPFYNQQIWHAUKD-UHFFFAOYSA-N
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Description

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-(2-METHYLPROPANE-2-SULFONYL)PYRIDAZINE is a complex organic compound that features a combination of benzodioxole, piperazine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-(2-METHYLPROPANE-2-SULFONYL)PYRIDAZINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Derivative Synthesis: The piperazine ring is then functionalized with the benzodioxole moiety through a nucleophilic substitution reaction.

    Pyridazine Ring Formation: The pyridazine ring is synthesized via a condensation reaction involving hydrazine and a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyridazine ring under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-(2-METHYLPROPANE-2-SULFONYL)PYRIDAZINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-(2-METHYLPROPANE-2-SULFONYL)PYRIDAZINE: shares structural similarities with other benzodioxole-containing compounds and piperazine derivatives.

Uniqueness

    Structural Features: The unique combination of benzodioxole, piperazine, and pyridazine moieties sets it apart from other compounds.

    Biological Activity: Its specific biological activity and potential therapeutic applications make it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylsulfonylpyridazine

InChI

InChI=1S/C20H26N4O4S/c1-20(2,3)29(25,26)19-7-6-18(21-22-19)24-10-8-23(9-11-24)13-15-4-5-16-17(12-15)28-14-27-16/h4-7,12H,8-11,13-14H2,1-3H3

InChI Key

IPFYNQQIWHAUKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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